molecular formula C25H21N3O3 B4724910 3-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)propanamide

3-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)propanamide

Cat. No.: B4724910
M. Wt: 411.5 g/mol
InChI Key: KQDMWVUYXAKDIL-UHFFFAOYSA-N
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Description

3-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)propanamide is a complex organic compound that features a unique structure combining an isoindole moiety with a carbazole unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindole Moiety: The isoindole unit can be synthesized through the cyclization of phthalic anhydride with an amine, followed by oxidation.

    Attachment of the Carbazole Unit: The carbazole unit is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as Suzuki or Buchwald-Hartwig coupling.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide bond formation reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxoisoindol-2-yl)-N-(9-methylcarbazol-3-yl)propanamide
  • 3-(1,3-dioxoisoindol-2-yl)-N-(9-phenylcarbazol-3-yl)propanamide
  • 3-(1,3-dioxoisoindol-2-yl)-N-(9-butylcarbazol-3-yl)propanamide

Uniqueness

3-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)propanamide is unique due to the specific combination of the isoindole and carbazole units, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(9-ethylcarbazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-2-27-21-10-6-5-7-17(21)20-15-16(11-12-22(20)27)26-23(29)13-14-28-24(30)18-8-3-4-9-19(18)25(28)31/h3-12,15H,2,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDMWVUYXAKDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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